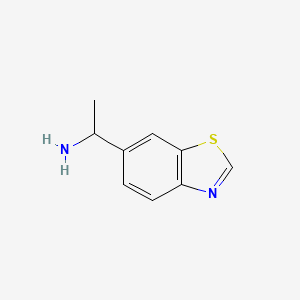

1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Descripción general

Descripción

1-(1,3-Benzothiazol-6-yl)ethan-1-amine is an organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an ethanamine group attached to the 6th position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

The synthesis of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(1,3-Benzothiazol-6-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 1-(1,3-benzothiazol-6-yl)ethan-1-amine is in pharmaceutical research. Compounds containing benzothiazole moieties have been investigated for their biological activities, including:

- Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research has shown that benzothiazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects .

Material Science

In material science, this compound is explored for its role in synthesizing novel materials with unique properties:

- Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability and mechanical strength.

- Dyes and Pigments : Its chemical structure allows for the development of dyes with specific light absorption properties, useful in textiles and coatings.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry:

- Chromatography : It is utilized in chromatographic methods for the separation and analysis of complex mixtures due to its distinct retention characteristics.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial and anticancer agents | Significant cytotoxic effects observed in cancer cells |

| Material Science | Polymer additives and dye production | Enhanced thermal stability in polymers |

| Analytical Chemistry | Reference material in chromatography | Distinct retention times aiding in mixture analysis |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against several bacterial strains, suggesting their potential as new antibiotic agents .

Case Study 2: Anticancer Research

Research conducted at a leading university explored the efficacy of benzothiazole derivatives on multiple cancer cell lines. The study found that this compound significantly inhibited cell growth in breast and lung cancer models, highlighting its potential for further development as an anticancer therapeutic .

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(1,3-Benzothiazol-6-yl)ethan-1-amine can be compared with other benzothiazole derivatives, such as:

1-(1,3-Benzothiazol-2-yl)ethan-1-amine: This compound has the ethanamine group attached to the 2nd position of the benzothiazole ring, leading to different chemical and biological properties.

Benzoxazoles: These compounds have an oxygen atom in place of the sulfur atom in the thiazole ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it valuable for diverse applications.

Actividad Biológica

1-(1,3-Benzothiazol-6-yl)ethan-1-amine is a compound belonging to the benzothiazole family, characterized by its unique structure that combines a benzene ring fused with a thiazole ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, such as acetaldehyde. The resulting compound features an ethanamine group at the 6th position of the benzothiazole ring, which is crucial for its biological activity.

Biological Activity

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted benzothiazoles, compounds demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, certain derivatives were found to have enhanced efficacy compared to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. For instance, a series of novel benzothiazole compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. One active compound showed significant inhibition of A431, A549, and H1299 cancer cells, along with promoting apoptosis and cell cycle arrest . Additionally, this compound was noted for its ability to modulate inflammatory cytokines like IL-6 and TNF-α, further supporting its anticancer activity .

Neuroprotective Effects

Benzothiazoles have also been investigated for their neuroprotective effects. A study on related compounds indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative disorders .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in microbial growth and cancer progression. For instance, it can act as a tight-binding inhibitor of enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in prostaglandin metabolism . This inhibition can lead to increased levels of beneficial prostaglandins in tissues, enhancing recovery processes post-injury or during disease states.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

| Compound | Position of Ethanamine | Biological Activity |

|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)ethan-1-amine | 2nd | Antimicrobial, lower potency |

| Benzoxazole derivatives | Oxygen instead of Sulfur | Antibacterial but less effective than benzothiazoles |

| Thiazole compounds | No fused benzene ring | Different reactivity; limited biological activity |

This table illustrates how variations in the structure can significantly influence the biological activities of these compounds.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some compounds exhibited potent antibacterial activity comparable to conventional antibiotics .

- Cancer Treatment : Research involving the application of modified benzothiazoles in cancer therapy showed promising results in reducing tumor size in animal models while minimizing side effects typically associated with chemotherapy .

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWXJJFJILFTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.